molecular formula C22H27N5O5 B12365273 E3 ligase Ligand-Linker Conjugate 38

E3 ligase Ligand-Linker Conjugate 38

Cat. No.: B12365273
M. Wt: 441.5 g/mol
InChI Key: VZIJEJYICFTQAE-UHFFFAOYSA-N
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Description

E3 ligase Ligand-Linker Conjugate 38 is a compound used in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that consist of a target binding unit, a linker, and an E3 ligase binding moiety. The primary function of this compound is to recruit the E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system (UPS) by tagging proteins for degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 38 involves several steps, starting with the preparation of the ligand that binds to the E3 ligase. This is followed by the attachment of a linker molecule. The synthetic routes often involve organic synthesis techniques, including amide bond formation, esterification, and click chemistry .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are optimized for yield and purity, often using automated synthesis platforms and high-throughput screening to identify the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 38 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound. These intermediates may include various functionalized ligands and linker molecules .

Scientific Research Applications

E3 ligase Ligand-Linker Conjugate 38 has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Helps in studying protein-protein interactions and cellular processes.

    Medicine: Potential therapeutic applications in cancer treatment by targeting specific proteins for degradation.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of E3 ligase Ligand-Linker Conjugate 38 involves the recruitment of E3 ubiquitin ligase to the target protein. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for maintaining protein homeostasis in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

E3 ligase Ligand-Linker Conjugate 38 is unique due to its specific binding properties and the efficiency with which it recruits E3 ligase for targeted protein degradation. This makes it a valuable tool in the development of PROTACs and other therapeutic agents .

Properties

Molecular Formula

C22H27N5O5

Molecular Weight

441.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[3-[4-(2-hydroxyethyl)piperazin-1-yl]azetidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C22H27N5O5/c28-10-9-24-5-7-25(8-6-24)15-12-26(13-15)14-1-2-16-17(11-14)22(32)27(21(16)31)18-3-4-19(29)23-20(18)30/h1-2,11,15,18,28H,3-10,12-13H2,(H,23,29,30)

InChI Key

VZIJEJYICFTQAE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CCN(CC5)CCO

Origin of Product

United States

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